Bienvenue dans la boutique en ligne BenchChem!

(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone

AMPA receptor stargazin ion channel modulation

(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone is a synthetic small molecule (C17H25N3O3S, MW 351.47 g/mol) belonging to the phenylsulfonylpiperazine class, featuring a 4-methylpiperidine carbonyl substituent. The compound is catalogued in PubChem (CID and ChEMBL (CHEMBL5026121) and has been evaluated in at least three PubChem BioAssays: modulation of AMPAR-stargazin complexes (inactive), G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) activation (inactive), and a single-point antiplasmodial screen against Plasmodium falciparum NF54 at 2 µM (result unspecified).

Molecular Formula C17H25N3O3S
Molecular Weight 351.5g/mol
CAS No. 890605-55-7
Cat. No. B497103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone
CAS890605-55-7
Molecular FormulaC17H25N3O3S
Molecular Weight351.5g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H25N3O3S/c1-15-7-9-18(10-8-15)17(21)19-11-13-20(14-12-19)24(22,23)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3
InChIKeyOCJVDVQCXLTWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone (CAS 890605-55-7): Procurement-Ready Structural and Physicochemical Profile


(4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone is a synthetic small molecule (C17H25N3O3S, MW 351.47 g/mol) belonging to the phenylsulfonylpiperazine class, featuring a 4-methylpiperidine carbonyl substituent [1]. The compound is catalogued in PubChem (CID 8721888) and ChEMBL (CHEMBL5026121) and has been evaluated in at least three PubChem BioAssays: modulation of AMPAR-stargazin complexes (inactive), G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) activation (inactive), and a single-point antiplasmodial screen against Plasmodium falciparum NF54 at 2 µM (result unspecified) [2]. Its computed physicochemical properties (XLogP3 1.6, TPSA 69.3 Ų, 0 H-bond donors, 4 H-bond acceptors, 2 rotatable bonds, QED 0.82) position it as a moderately lipophilic, Ro5-compliant scaffold with potential for further medicinal chemistry optimization [1][3].

Why Generic Substitution of (4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone Is Not Supported Without Empirical Equivalence Data


Phenylsulfonylpiperazine congeners exhibit divergent biological profiles depending on the nature of the carbonyl-linked substituent. For example, within the phenylsulfonylpiperazine class, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone (Compound 3) demonstrated an IC50 of 4.48 µM against MCF7 breast cancer cells with a selectivity index of 35.6 [1], while cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone showed an IC50 of 4,200 nM at the CB1 receptor [2]. The target compound's 4-methylpiperidine carbonyl motif is distinct from these active analogs, and its own screening data (inactive in AMPAR-stargazin and GIRK2 assays [3]) indicates that simple structural analogy cannot predict functional interchangeability. Procurement decisions must therefore be guided by direct evidence for the specific CAS 890605-55-7 entity rather than class-level assumptions.

Quantitative Evidence Guide for (4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone (CAS 890605-55-7): Comparative Data Across Assay Systems


AMPAR-Stargazin Modulation: Target Compound Inactive vs. Positive Control Baseline

In a PubChem-deposited screen for modulators of AMPAR-stargazin complexes (AID 1259245), (4-methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone was classified as 'Inactive' across all four target subunits tested (Target GeneIDs 12300 and 29627, Accessions O88602 and P19491) [1]. While the assay did not report a quantitative IC50/EC50 for the compound due to inactivity, this outcome contrasts with known active phenylsulfonylpiperazine analogs that modulate related ion channels (e.g., AeKir1 inhibitors with IC50 values in the low micromolar range [2]). The inactivity establishes a functional differentiation baseline: researchers seeking AMPAR-modulatory phenylsulfonylpiperazines should exclude this compound.

AMPA receptor stargazin ion channel modulation neuroscience tool compound

GIRK2 Channel Activation Screen: Target Compound Inactivity Defines Selectivity Boundary

In a PubChem screening assay designed to discover small molecule activators of G protein-gated inwardly-rectifying potassium subunit 2 (GIRK2/KCNJ6) using methyl-2,4-pentanediol for partial channel activation (AID 1259325), (4-methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone was reported as 'Inactive' against target Accession NP_002231 (GeneID 3763) [1]. This result contrasts with the potassium channel modulatory activity observed for certain phenylsulfonylpiperazine derivatives in the AeKir1 mosquito Kir channel system, where compounds such as VU625 demonstrated IC50 values of 2.1 µM [2]. The divergence highlights the importance of the specific N-carbonyl substituent in determining Kir channel subtype selectivity.

GIRK2 inwardly-rectifying potassium channel neurological disorders screening counter-screen

Antiplasmodial Primary Screen: Single-Point Activity Contextualized Against Phenylsulfonylpiperazine Antimalarial Leads

The compound was evaluated in a PubChem-deposited primary screen against Plasmodium falciparum NF54 using the nanoGlo assay at a single concentration of 2 µM over 72 hours (AID 1786108), with the activity outcome recorded as 'Unspecified' [1]. This places it within the broader context of phenylsulfonylpiperazine antimalarial research, where optimized analogs such as MMV020291 have demonstrated potent erythrocyte invasion blockade [2]. The single-point nature of the screen precludes definitive IC50 determination, but the entry into the MMV Malaria Hit Generation Library indicates structural interest warranting follow-up dose-response characterization.

malaria Plasmodium falciparum erythrocyte invasion neglected tropical disease

Physicochemical Differentiation: XLogP3 and TPSA Positioning Among Phenylsulfonylpiperazine Analogs

The target compound's computed XLogP3 of 1.6 and topological polar surface area (TPSA) of 69.3 Ų [1] place it in a distinct physicochemical region compared to more lipophilic phenylsulfonylpiperazine analogs. For instance, cyclohexyl(4-(3-(trifluoromethyl)phenylsulfonyl)piperazin-1-yl)methanone (CB1R ligand) exhibits a substantially higher calculated logP (estimated ~3.5-4.0 based on trifluoromethyl and cyclohexyl contributions) [2], which correlates with its CB1 receptor activity. The target compound's lower lipophilicity and moderate TPSA suggest superior aqueous solubility potential and distinct ADME properties, making it a more tractable starting point for lead optimization programs requiring balanced polarity.

drug-likeness lead optimization physicochemical property medicinal chemistry

Recommended Application Scenarios for (4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone (CAS 890605-55-7) Based on Empirical Evidence


Counter-Screening for AMPAR and GIRK2 Ion Channel Selectivity Profiling

Researchers profiling phenylsulfonylpiperazine libraries for ion channel selectivity can employ this compound as a negative control for AMPAR-stargazin modulation and GIRK2 activation, given its confirmed inactivity in both PubChem BioAssays (AID 1259245 and AID 1259325) [1]. This application leverages the inactivity data established in Section 3, Evidence Items 1 and 2, to exclude AMPAR/GIRK2 off-target effects during structure-activity relationship (SAR) campaigns.

Antiplasmodial Hit Follow-Up and Dose-Response Characterization

Building on the single-point P. falciparum NF54 screen at 2 µM (AID 1786108, Section 3, Evidence Item 3), procurement of this compound is warranted for full dose-response IC50 determination against drug-sensitive and drug-resistant Plasmodium strains. The structural relationship to validated invasion-blocking phenylsulfonylpiperazine leads supports its prioritization for antimalarial hit expansion [2].

Lead Optimization Scaffold with Favorable Polarity Profile

The compound's computed XLogP3 of 1.6 and TPSA of 69.3 Ų (Section 3, Evidence Item 4) position it as a lower-lipophilicity alternative to CB1R-active phenylsulfonylpiperazines. Medicinal chemistry teams pursuing CNS or anti-infective targets with stringent physicochemical constraints may select this scaffold for parallel SAR exploration, where reduced logP correlates with improved solubility and reduced metabolic liability [3].

Building Block for Diversified Phenylsulfonylpiperazine Library Synthesis

As a bifunctional intermediate bearing both a reactive carbonyl and a sulfonamide moiety, this compound serves as a versatile building block for generating diverse phenylsulfonylpiperazine libraries via amidation, reduction, or N-functionalization at the piperidine ring. Its commercial availability through multiple suppliers catalogued in PubChem enables procurement at milligram-to-gram scale for parallel synthesis workflows [3].

Quote Request

Request a Quote for (4-Methylpiperidin-1-yl)(4-(phenylsulfonyl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.